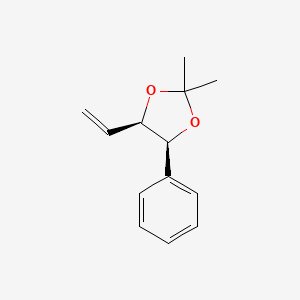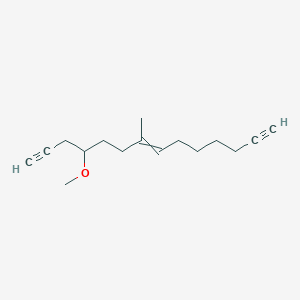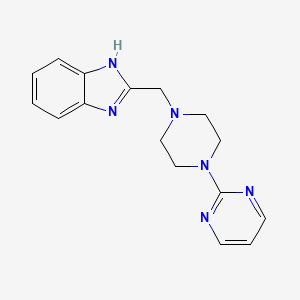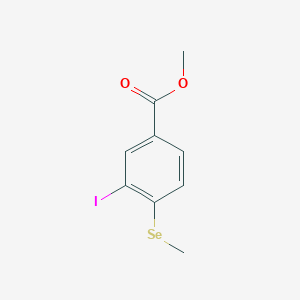![molecular formula C17H11ClN4O B12592278 6-Chloro-3-(3-phenoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine CAS No. 596825-43-3](/img/structure/B12592278.png)
6-Chloro-3-(3-phenoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chlor-3-(3-Phenoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin ist eine heterocyclische Verbindung, die zur Klasse der Triazolopyridazine gehört. Diese Verbindung zeichnet sich durch das Vorhandensein eines Triazolrings aus, der mit einem Pyridazinring verknüpft ist, wobei sich ein Chloratom in der 6. Position und eine Phenoxyphenylgruppe in der 3. Position befinden.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 6-Chlor-3-(3-Phenoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer. Eine gängige Methode beinhaltet die Reaktion von 3-(3-Phenoxyphenyl)-1H-pyrazol-4-carbaldehyd mit Hydrazinhydrat, um das entsprechende Hydrazon zu bilden. Dieses Zwischenprodukt wird dann in Gegenwart von Phosphorylchlorid (POCl3) cyclisiert, um die gewünschte Triazolopyridazinverbindung zu erhalten .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung sind in der Literatur nicht gut dokumentiert. Der allgemeine Ansatz würde die Skalierung der Labor-Synthesemethoden, die Optimierung der Reaktionsbedingungen und die Sicherstellung der Reinheit und Ausbeute des Endprodukts durch verschiedene Reinigungsverfahren wie Umkristallisation oder Chromatographie beinhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
6-Chlor-3-(3-Phenoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin kann verschiedene chemische Reaktionen eingehen, darunter:
Substitutionsreaktionen: Das Chloratom in der 6. Position kann durch andere Nucleophile substituiert werden.
Oxidations- und Reduktionsreaktionen: Die Phenoxyphenylgruppe kann unter geeigneten Bedingungen Oxidation oder Reduktion erfahren.
Cyclisierungsreaktionen: Der Triazol- und Pyridazinring können an weiteren Cyclisierungsreaktionen teilnehmen, um komplexere Strukturen zu bilden.
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Häufige Reagenzien sind Nucleophile wie Amine oder Thiole, typischerweise unter basischen Bedingungen.
Oxidationsreaktionen: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) können verwendet werden.
Reduktionsreaktionen: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden häufig eingesetzt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So können beispielsweise Substitutionsreaktionen verschiedene Derivate ergeben, bei denen verschiedene funktionelle Gruppen das Chloratom ersetzen.
Wissenschaftliche Forschungsanwendungen
6-Chlor-3-(3-Phenoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Es wird wegen seines Potenzials als Therapeutikum untersucht, da es mit biologischen Zielmolekülen interagieren kann.
Materialwissenschaften: Die einzigartige Struktur der Verbindung macht sie zu einem Kandidaten für die Entwicklung neuer Materialien mit spezifischen Eigenschaften.
Biologische Studien: Es wird in Studien verwendet, um seine Interaktion mit verschiedenen Enzymen und Rezeptoren zu verstehen.
Wirkmechanismus
Der Wirkmechanismus von 6-Chlor-3-(3-Phenoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin beinhaltet seine Interaktion mit spezifischen molekularen Zielmolekülen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern. So kann sie beispielsweise bestimmte Enzyme hemmen, indem sie an ihre aktiven Zentren bindet und so den Zugang des Substrats blockiert . Die genauen beteiligten Wege hängen vom spezifischen biologischen Kontext ab, in dem die Verbindung verwendet wird.
Wirkmechanismus
The mechanism of action of 6-Chloro-3-(3-phenoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways involved depend on the specific biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
6-Chlor-3-phenyl[1,2,4]triazolo[4,3-b]pyridazin: Ähnliche Struktur, aber ohne Phenoxygruppe.
6-Chlor-3-(3-Fluorphenyl)[1,2,4]triazolo[4,3-b]pyridazin: Ähnliche Struktur mit einem Fluoratom anstelle einer Phenoxygruppe.
Einzigartigkeit
6-Chlor-3-(3-Phenoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin ist aufgrund des Vorhandenseins der Phenoxyphenylgruppe einzigartig, die unterschiedliche chemische und biologische Eigenschaften verleihen kann. Diese Gruppe kann die Löslichkeit, Reaktivität und Interaktion der Verbindung mit biologischen Zielmolekülen beeinflussen und sie so zu einer wertvollen Verbindung für verschiedene Anwendungen machen.
Eigenschaften
CAS-Nummer |
596825-43-3 |
|---|---|
Molekularformel |
C17H11ClN4O |
Molekulargewicht |
322.7 g/mol |
IUPAC-Name |
6-chloro-3-(3-phenoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C17H11ClN4O/c18-15-9-10-16-19-20-17(22(16)21-15)12-5-4-8-14(11-12)23-13-6-2-1-3-7-13/h1-11H |
InChI-Schlüssel |
QBHMXDLYYZENTJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C3=NN=C4N3N=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Fluoro-2-methyl-4-[(R)-2-phenylethenesulfinyl]benzene](/img/structure/B12592218.png)

![Benzamide, N-[(2-bromophenyl)methyl]-N-[(trimethylsilyl)ethynyl]-](/img/structure/B12592224.png)
![N-(3-Acetylphenyl)-2-[(3-ethyl-2,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B12592232.png)

![Ethyl 2-fluoropyrrolo[2,1-A]isoquinoline-3-carboxylate](/img/structure/B12592245.png)




![2-{[5-(2-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12592284.png)

